2-Amino-2-(3-methylphenyl)ethan-1-ol

Catalog No.
S3104605
CAS No.
1179634-13-9
M.F
C9H13NO
M. Wt
151.209
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-(3-methylphenyl)ethan-1-ol

CAS Number

1179634-13-9

Product Name

2-Amino-2-(3-methylphenyl)ethan-1-ol

IUPAC Name

2-amino-2-(3-methylphenyl)ethanol

Molecular Formula

C9H13NO

Molecular Weight

151.209

InChI

InChI=1S/C9H13NO/c1-7-3-2-4-8(5-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3

InChI Key

RJJLTGSKFNJQCZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(CO)N

Solubility

not available

Application in Green Chemistry

Summary of the Application: The compound “2-Amino-2-(m-tolyl)ethanol” is used in the synthesis of enantiomerically pure 1,2-amino alcohols . This process is part of a one-pot combination of enzyme and Pd nanoparticle catalysis .

Methods of Application or Experimental Procedures: The method involves a one-pot combination of sequential catalytic reactions. The process starts with an alcohol dehydrogenase-catalysed asymmetric reduction of 2-azido ketones. This is followed by a Pd nanoparticle-catalysed hydrogenation of the resulting azido alcohols . The method also incorporates an upstream azidolysis and a downstream acylation step into the one-pot system .

Results or Outcomes: Furthermore, it establishes a highly integrated synthesis of the antiviral natural product (S)-tembamide in 73% yield (ee >99%) over 4 steps . The method avoids the purification and isolation of intermediates, leading to a low ecological footprint .

Application in Pharmaceutical Industry

Summary of the Application: The compound “2-Amino-2-(m-tolyl)ethanol” is used in the pharmaceutical industry. It is a component in the synthesis of a class of antihistamines .

Methods of Application or Experimental Procedures: The compound is used in the synthesis of antihistamines such as carbinoxamine, clemastine, dimenhydrinate, chlorphenoxamine, diphenhydramine, and doxylamine . The specific synthesis procedures vary depending on the target antihistamine.

Results or Outcomes: The use of “2-Amino-2-(m-tolyl)ethanol” in the synthesis of antihistamines has resulted in effective medications for the treatment of allergy symptoms .

Application in Industrial Production

Summary of the Application: “2-Amino-2-(m-tolyl)ethanol” is used in industrial production as a pH-control amine .

Methods of Application or Experimental Procedures: As a pH-control amine, “2-Amino-2-(m-tolyl)ethanol” is used to control the pH of various industrial processes . The specific application procedures depend on the process and the desired pH level.

Results or Outcomes: The use of “2-Amino-2-(m-tolyl)ethanol” as a pH-control amine helps maintain the optimal pH levels in various industrial processes, thereby improving process efficiency .

Application in Gas Stream Scrubbing

Summary of the Application: “2-Amino-2-(m-tolyl)ethanol” is used in gas stream scrubbing . This process is used to remove certain impurities from a gas stream.

Methods of Application or Experimental Procedures: In gas stream scrubbing, the compound is used to absorb acid gases like carbon dioxide (CO2) and sulfur dioxide (SO2) from the gas stream . The specific procedures depend on the type of gas stream and the concentration of the acid gases.

Results or Outcomes: The use of “2-Amino-2-(m-tolyl)ethanol” in gas stream scrubbing helps in reducing the emission of harmful gases into the atmosphere .

Application in the Formation of Cellular Membranes

Summary of the Application: “2-Amino-2-(m-tolyl)ethanol” is a component in the formation of cellular membranes . It is thus a molecular building block for life.

Methods of Application or Experimental Procedures: The compound is incorporated into phospholipids, which are a major component of cell membranes . The specific procedures depend on the type of cell and the cellular processes involved.

Results or Outcomes: The use of “2-Amino-2-(m-tolyl)ethanol” in the formation of cellular membranes contributes to the structure and function of cells .

2-Amino-2-(3-methylphenyl)ethan-1-ol, also known as 2-amino-2-(m-tolyl)ethanol, is an organic compound characterized by its amino and hydroxyl functional groups. It features a three-carbon chain with a methyl-substituted phenyl group, making it a chiral molecule with potential applications in various fields, including organic synthesis and medicinal chemistry. The molecular formula of this compound is C9H13NOC_9H_{13}NO and it has a molecular weight of approximately 153.21 g/mol. The presence of the amino group enables it to participate in various

  • Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to yield various amines or alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, allowing the formation of various derivatives through reactions with alkyl halides or acyl chlorides.

The major products from these reactions can include substituted amines, ketones, and aldehydes, depending on the specific conditions and reagents used.

Research into the biological activity of 2-Amino-2-(3-methylphenyl)ethan-1-ol is ongoing. Preliminary studies suggest that this compound may influence cellular processes such as signaling pathways and gene expression. Its ability to interact with enzymes and receptors indicates potential pharmacological properties. The exact mechanisms by which it exerts its biological effects are not fully understood but may involve binding interactions with biomolecules and modulation of metabolic pathways.

The synthesis of 2-Amino-2-(3-methylphenyl)ethan-1-ol can be achieved through various methods:

  • From 3-Methylbenzaldehyde: One common synthetic route involves the reaction of 3-methylbenzaldehyde with nitromethane to produce 3-methyl-β-nitrostyrene. This intermediate is then reduced using lithium aluminum hydride under controlled conditions to yield the desired amino alcohol.
  • Amination and Hydroxylation: Another approach includes starting from an appropriate substituted benzene derivative, followed by an amination reaction to introduce the amino group, followed by hydroxylation.

In industrial settings, optimized synthetic routes may involve catalytic hydrogenation or continuous flow reactors to enhance yield and purity.

2-Amino-2-(3-methylphenyl)ethan-1-ol has several applications across different fields:

  • Organic Chemistry: It serves as a building block in organic synthesis and as an intermediate for preparing various compounds.
  • Biological Research: The compound is studied for its potential interactions with biomolecules, which may lead to new therapeutic applications.
  • Pharmaceutical Industry: Ongoing research aims to explore its pharmacological properties and potential therapeutic applications in medicine.

Interaction studies focus on how 2-Amino-2-(3-methylphenyl)ethan-1-ol interacts with biological targets such as enzymes and receptors. These studies are crucial for determining the viability of this compound as a therapeutic agent. Understanding these interactions can provide insights into its mechanism of action and potential effects on cellular functions, paving the way for future drug development.

Several compounds share structural similarities with 2-Amino-2-(3-methylphenyl)ethan-1-ol, each exhibiting unique properties:

Compound NameMolecular FormulaKey Differences
2-Amino-2-(4-methylphenyl)ethan-1-olC9H13NOC_9H_{13}NODifferent substitution pattern on the phenyl ring
(R)-2-Amino-2-(3-fluoro-3-methylphenyl)ethan-1-olCHFNOCHFNOContains a fluorine atom affecting reactivity
(S)-2-Amino-2-(3-fluoro-3-methylphenyl)ethan-1-olCHFNOCHFNOEnantiomer with opposite chirality
1-(2-amino-3-methylphenyl)ethan-1-olC9H13NOC_9H_{13}NODifferent position of the amino group

Uniqueness

The uniqueness of 2-Amino-2-(3-methylphenyl)ethan-1-ol lies in its specific structural features, such as the presence of a methyl group on the phenyl ring and an amino group on the ethan-1-ol backbone. These characteristics influence its reactivity and biological activity compared to similar compounds. Furthermore, its chiral nature allows for distinct interactions in asymmetric synthesis and drug development contexts.

XLogP3

0.5

Dates

Last modified: 08-18-2023

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